molecular formula C8H15N3O B1485932 3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile CAS No. 1867343-70-1

3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile

Cat. No.: B1485932
CAS No.: 1867343-70-1
M. Wt: 169.22 g/mol
InChI Key: JHVAKIMIKPLRFF-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile is a synthetic organic compound with notable significance in various fields of scientific research. This compound features a hydroxypyrrolidine ring substituted with a methylamino group and a nitrile group, providing unique properties that make it valuable in chemical, biological, and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile involves multiple steps:

  • Formation of the Pyrrolidine Ring: : Starting with a precursor like proline, through a series of reactions involving reduction and hydroxylation.

  • Nitrile Introduction: : Conversion of an appropriate intermediate to a nitrile, typically using reagents like cyanide sources under basic conditions.

  • Methylamino Substitution: : Introduction of the methylamino group, usually through reductive amination using a methylamine source.

Industrial Production Methods: : Industrial production might streamline these steps using optimized reaction conditions, such as:

  • Catalysts for enhanced reaction rates.

  • Continuous flow reactors for better yield and purity.

  • Purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the hydroxyl group, to form oxo-derivatives.

  • Reduction: : The nitrile group can be reduced to an amine under hydrogenation conditions.

  • Substitution: : The amino group can partake in various nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products Formed

  • Oxidation Products: : Ketones or carboxylic acids.

  • Reduction Products: : Primary amines.

  • Substitution Products: : Various alkylated or acylated derivatives.

Scientific Research Applications

3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile finds applications in:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its role in enzyme inhibition or as a biochemical probe.

  • Medicine: : Potential therapeutic uses, particularly in targeting specific receptors or pathways.

  • Industry: : Used in the development of novel materials or as a building block for specialized chemicals.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxypyrrolidine ring is critical for binding, while the nitrile and amino groups participate in key interactions that modulate the activity of the target. These interactions often involve hydrogen bonding, electrostatic interactions, and van der Waals forces.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

  • 3-{: (3R,4R)-4-hydroxy-2-oxopyrrolidin-3-ylamino}propanenitrile : The oxo-derivative affects different biochemical pathways.

  • N-methyl-4-hydroxypyrrolidin-3-ylpropanenitrile: : Lacks the same potency due to the absence of certain functional groups.

  • (3S,4S)-3,4-Dihydroxypyrrolidin-1-ylpropanenitrile: : Exhibits different stereochemistry, resulting in varied biological activity.

In essence, the uniqueness of 3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile lies in its specific stereochemistry and the presence of both nitrile and amino groups, setting it apart from similar compounds in terms of reactivity and applications.

Properties

IUPAC Name

3-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11(4-2-3-9)7-5-10-6-8(7)12/h7-8,10,12H,2,4-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAKIMIKPLRFF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC#N)[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
Reactant of Route 2
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
Reactant of Route 3
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
Reactant of Route 4
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
Reactant of Route 6
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.